molecular formula C5H12S2 B13324579 1-Butanethiol, 4-(methylthio)-

1-Butanethiol, 4-(methylthio)-

Cat. No.: B13324579
M. Wt: 136.3 g/mol
InChI Key: VLSYQLPMYBNHCJ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)butane-1-thiol is an organic compound with the molecular formula C5H12S2. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor and is often used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfanyl)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method leverages the high nucleophilicity of sulfur to produce the desired thiol . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that are subsequently hydrolyzed to yield the thiol .

Industrial Production Methods: Industrial production of thiols, including 4-(Methylsulfanyl)butane-1-thiol, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory synthesis methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)butane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides, thiourea.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Scientific Research Applications

4-(Methylsulfanyl)butane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)butane-1-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form disulfide bonds with other thiols, which is crucial in many biological processes, including protein folding and enzyme activity . The compound’s reactivity with oxidizing and reducing agents also plays a significant role in its mechanism of action.

Comparison with Similar Compounds

    Butane-1-thiol:

    Ethanethiol: A simpler thiol with a shorter carbon chain.

    Propane-1-thiol: Another thiol with a three-carbon chain.

Uniqueness: 4-(Methylsulfanyl)butane-1-thiol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it particularly useful in specific chemical and biological applications .

Properties

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

4-methylsulfanylbutane-1-thiol

InChI

InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3

InChI Key

VLSYQLPMYBNHCJ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCS

Origin of Product

United States

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